Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methyl-1H-pyrrole-2-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of methyl 3-methyl-1H-pyrrole-2-carboxylate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are oxidized pyrrole derivatives, such as pyrrole-2-carboxylic acids.
Reduction Reactions: The primary product is methyl 3-methyl-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to certain enzymes and receptors . Additionally, the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-bromo-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position, which may affect its reactivity and binding properties.
Methyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-1H-pyrrole-2-carboxylic acid: The carboxylic acid group instead of the ester group can lead to different solubility and reactivity profiles.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H8BrNO2 |
---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
methyl 5-bromo-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8BrNO2/c1-4-3-5(8)9-6(4)7(10)11-2/h3,9H,1-2H3 |
InChI Key |
NEWGHXIOMVCMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
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